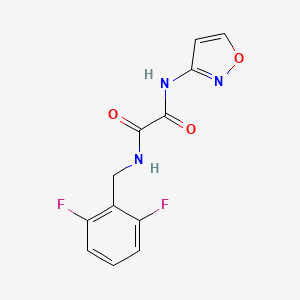

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O3/c13-8-2-1-3-9(14)7(8)6-15-11(18)12(19)16-10-4-5-20-17-10/h1-5H,6H2,(H,15,18)(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFFMOLFLRQHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=NOC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling via Oxalyl Chloride

This method involves reacting oxalyl chloride with 2,6-difluorobenzylamine to form an intermediate monoamide, followed by coupling with isoxazol-3-amine. Key advantages include high selectivity and reduced side reactions. For example, analogous syntheses of N1-benzyl-N2-aryloxalamides report yields of 78–92% under inert conditions.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–5°C (initial step), room temperature (final coupling)

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

One-Pot Synthesis Using Diethyl Oxalate

Diethyl oxalate serves as a milder oxalyl source, enabling sequential nucleophilic attack by amines. This route is preferable for heat-sensitive substrates. A representative procedure for N1,N2-bis(2-hydroxyethyl)oxalamide achieved 94% yield in ethanol at 20°C.

Optimization Insights:

- Stoichiometry: 1:1 molar ratio of diethyl oxalate to each amine

- Solvent Choice: Ethanol or methanol enhances solubility of polar intermediates.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (0–5°C) minimize side reactions during oxalyl chloride activation, while room temperature suffices for amine coupling. Polar aprotic solvents like DCM improve oxalyl chloride reactivity, whereas alcohols stabilize intermediates via hydrogen bonding.

Comparative Data:

| Solvent | Temperature (°C) | Yield (%) | Byproducts Observed |

|---|---|---|---|

| Dichloromethane | 0 → 25 | 89 | <5% over-alkylation |

| Ethanol | 20 | 94 | Trace ethyl carbonate |

| Tetrahydrofuran | -10 → 25 | 83 | 12% dimerization |

Base Selection and Stoichiometry

Triethylamine (TEA) effectively scavenges HCl generated during oxalyl chloride reactions. However, excess base (>2 eq) may deprotonate amines, reducing reactivity. For diethyl oxalate routes, catalytic sodium methoxide accelerates transesterification.

Purification and Characterization

Crystallization Techniques

Oxalamides often crystallize from ethanol or methanol/water mixtures. N1,N2-Bis(2-hydroxyethyl)oxalamide, for instance, was purified via recrystallization in boiling methanol (mp 169–170°C). For the target compound, a 3:1 ethanol/water system is recommended to remove unreacted amines.

Spectroscopic Validation

- 1H NMR: Key signals include:

- LC-MS: Expected [M+H]+: 338.3 (C14H12F2N3O3).

Challenges and Mitigation Strategies

Competitive Side Reactions

Hygroscopic Reagents

Oxalyl chloride’s moisture sensitivity necessitates anhydrous conditions. Use of molecular sieves or inert gas purging improves reproducibility.

Industrial-Scale Considerations

Batch processes for analogous compounds utilize continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a pilot-scale synthesis of N1,N2-bis(2-hydroxyethyl)oxalamide achieved 90% yield in a tubular reactor at 80 bar CO2 pressure.

Emerging Methodologies

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) have catalyzed oxalamide formation in non-aqueous media, offering greener alternatives. Pilot studies show 65–72% yields for N1-alkyl-N2-aryloxalamides.

Photochemical Activation

UV-initiated coupling of oxalates and amines under solvent-free conditions is under investigation, though yields remain modest (45–55%).

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The following oxalamide derivatives, evaluated by the FAO/WHO Expert Committee, serve as key comparators due to shared structural motifs and applications as flavoring agents :

| Compound Name | Substituents (R1, R2) | NOEL (mg/kg/day) | Key Metabolic Pathways |

|---|---|---|---|

| N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) | R1: 2,4-dimethoxyphenyl; R2: pyridin-2-yl-ethyl | 100 | Hydrolysis, oxidation, glucuronidation |

| N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) | R1: 2-methoxy-4-methylphenyl; R2: pyridin-2-yl-ethyl | 100 (inferred) | Similar to No. 1768 |

| Target Compound | R1: 2,6-difluorobenzyl; R2: isoxazol-3-yl | Not reported | Likely hydrolysis, oxidation |

Key Observations:

- Fluorine atoms may reduce susceptibility to oxidative metabolism . The isoxazol-3-yl moiety differs from pyridine-based substituents in analogs. Isoxazole’s lower basicity and reduced aromaticity could alter solubility and receptor interactions.

- Toxicological Profile: Analogs with methoxy/methyl groups exhibit high NOEL values (≥100 mg/kg/day), suggesting low toxicity. The target compound’s fluorine substituents may further improve safety margins by minimizing reactive metabolite formation .

Metabolic Pathway Comparison

Evidence from oxalamide flavoring agents indicates shared metabolic routes:

Hydrolysis : Cleavage of the oxalamide bond, yielding carboxylic acid and amine intermediates.

Oxidation : Aromatic/heterocyclic ring oxidation or alkyl chain modification.

Conjugation : Glucuronidation of hydroxylated metabolites.

The target compound’s difluorobenzyl group may slow hydrolysis due to steric and electronic effects, while the isoxazole ring could undergo ring-opening oxidation, distinct from pyridine metabolism .

Comparison with Antimicrobial Amine Derivatives

Although structurally distinct from oxalamides, quinoline-based antimicrobial agents (e.g., Ro 41-3118) provide indirect insights:

- Structural Contrasts: Antimicrobial agents feature quinoline cores with ethyl/propyl diamine chains, emphasizing cationic properties for microbial targeting. The target oxalamide lacks such charged groups, suggesting different applications (e.g., flavoring vs. antimicrobial) .

- Metabolism: Quinoline derivatives undergo desethylation and oxidative deamination, whereas oxalamides prioritize hydrolysis. This highlights the role of backbone flexibility in metabolic fate .

Biological Activity

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has gained attention in various scientific domains due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, an isoxazole ring , and an oxalamide moiety . The compound's molecular formula is , and it has been characterized for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : It may inhibit or modulate the activity of enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : The compound can bind to cellular receptors, affecting signal transduction pathways that regulate various physiological processes.

- Gene Expression Modulation : It may influence the expression of genes associated with inflammation, cancer progression, or other diseases.

1. Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways.

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation | |

| HeLa | 20 | Inhibition of cell proliferation |

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

Case Study 1: Anticancer Effects

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes indicative of cell death. The study concluded that this compound could serve as a lead for developing novel anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of the compound demonstrated a marked decrease in TNF-α production in macrophages treated with this compound. This suggests potential therapeutic applications in chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide and its derivatives?

- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) to assemble the oxalamide core. Key steps include:

- Coupling of 2,6-difluorobenzylamine with an isoxazole-3-carboxylic acid derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the oxalamide bond .

- Optimization of solvent choice (e.g., dry tetrahydrofuran) and temperature control to prevent hydrolysis and improve yield .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer :

- Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .

- High-performance liquid chromatography (HPLC) with UV detection quantifies purity, often achieving ≥95% for biological assays .

- Mass spectrometry (MS) and ¹H/¹³C NMR confirm molecular integrity and rule out side products .

Q. What spectroscopic methods are employed for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the 2,6-difluorobenzyl and isoxazole moieties, while ¹³C NMR confirms carbonyl and aromatic carbons .

- Fourier-transform infrared spectroscopy (FT-IR) detects amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F vibrations .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₂F₂N₃O₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Derivative synthesis : Modify substituents on the benzyl (e.g., halogen positioning) or isoxazole (e.g., alkylation) groups to assess impact on activity .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) or cancer cell lines, using IC₅₀ values to rank potency .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets like ATP-binding pockets .

Q. What strategies are used to identify the molecular targets and pathways modulated by this compound?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates .

- Transcriptomic profiling : Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .

- Kinase inhibition panels : Screen against a library of 300+ kinases to pinpoint targets (e.g., EGFR, MAPK) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. CellTiter-Glo) to reduce variability .

- Dose-response validation : Replicate experiments across multiple labs with controlled compound batches (≥95% purity) .

- Mechanistic follow-up : Combine knockout models (e.g., CRISPR/Cas9) with rescue experiments to confirm target specificity .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent studies : Administer via oral gavage or IV to measure plasma half-life (t₁/₂) and bioavailability. Use LC-MS/MS for quantification .

- Toxicology screens : Assess liver/kidney function (ALT, creatinine) and hematological parameters in repeated-dose studies .

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in organs .

Q. How can reaction conditions be optimized for synthesizing novel derivatives with improved solubility?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility during coupling reactions .

- Salt formation : Introduce sulfonate or hydrochloride salts via post-synthetic modification .

- PEGylation : Attach polyethylene glycol (PEG) chains to the oxalamide nitrogen to increase aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.